

Understanding Target Engagement with AMG 580: A Technical Guide

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Compound of Interest

Compound Name: AMG580

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This technical guide provides an in-depth overview of AMG 580, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed as a positron emission tomography (PET) tracer to quantitatively assess target engagement of therapeutic PDE10A inhibitors in the central nervous system.^{[1][2]} Understanding the binding characteristics and mechanism of action of AMG 580 is crucial for its application in clinical drug development to aid in dose selection and confirm target coverage.^[1]

Core Data Presentation

The following tables summarize the key quantitative data for AMG 580, facilitating a clear comparison of its binding affinity and selectivity across different experimental conditions and species.

Table 1: In Vitro Binding Affinity and Potency of AMG 580

Parameter	Value	Species/System	Reference
IC50	0.13 nM	In Vitro Biochemical Assay	[3]
KD	71.9 pM	In Vitro Radioligand Binding Assay (Baboon Brain Tissues)	[4]

Table 2: In Vivo Binding Affinity of AMG 580

Parameter	Value	Species	Reference
KD	~0.44 nM	Baboon (PET Imaging)	[4]

Table 3: Selectivity of AMG 580 for PDE10A

PDE Isoform	Inhibition	Concentration	Reference
Other PDEs	No significant inhibition	Up to 30 μ M	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and validating the target engagement data for AMG 580.

Radioligand Binding Assay

This protocol outlines the procedure for determining the in vitro binding affinity of AMG 580 using [3H]AMG 580.

Objective: To determine the dissociation constant (KD) of AMG 580 for PDE10A in brain tissue homogenates.

Materials:

- [3H]AMG 580 (Radioligand)
- Unlabeled AMG 580 (Competitor)
- Striatal homogenates from rat, baboon, or human brain tissue[1]
- Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[5]
- 96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI)[5]
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Membrane Preparation: Homogenize frozen striatal tissue in cold lysis buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Repeat the wash step. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[5]
- Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
 - 150 µL of membrane homogenate (50-120 µg protein)[5]
 - 50 µL of [3H]AMG 580 at a concentration at or below its K_D value.[6]
 - 50 µL of either assay buffer (for total binding) or a saturating concentration of unlabeled AMG 580 (for non-specific binding). For competition assays, add varying concentrations of the competing compound.[5]
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]
- Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove

unbound radioligand.[5]

- Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[5]
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of [3H]AMG 580 and fit the data using non-linear regression to determine K_D and B_{max} . For competition assays, calculate K_i values from IC_{50} values.[5]

Positron Emission Tomography (PET) Imaging

This protocol provides a general workflow for in vivo target engagement studies using [18F]AMG 580 in non-human primates.

Objective: To determine the in vivo binding potential (BPND) and dissociation constant (K_D) of AMG 580 for PDE10A in the brain.

Materials:

- [18F]AMG 580 (Radiotracer)
- Unlabeled AMG 580 or another PDE10A inhibitor (for blocking studies)[4]
- Non-human primate subjects (e.g., Rhesus macaque, baboon)[4]
- PET/CT or PET/MR scanner
- Arterial blood sampler
- Metabolite analysis equipment

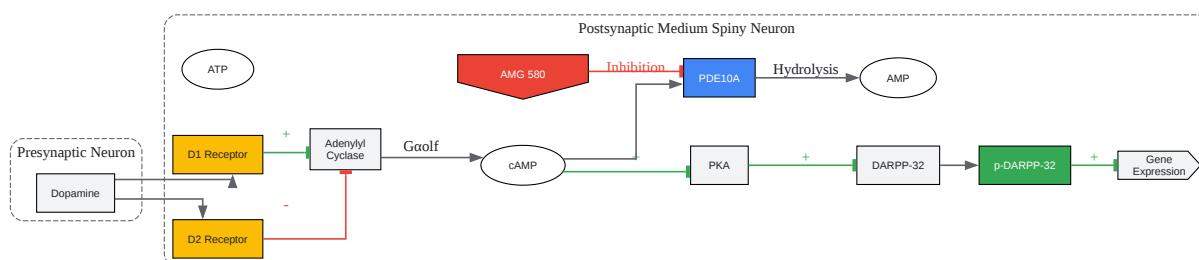
Procedure:

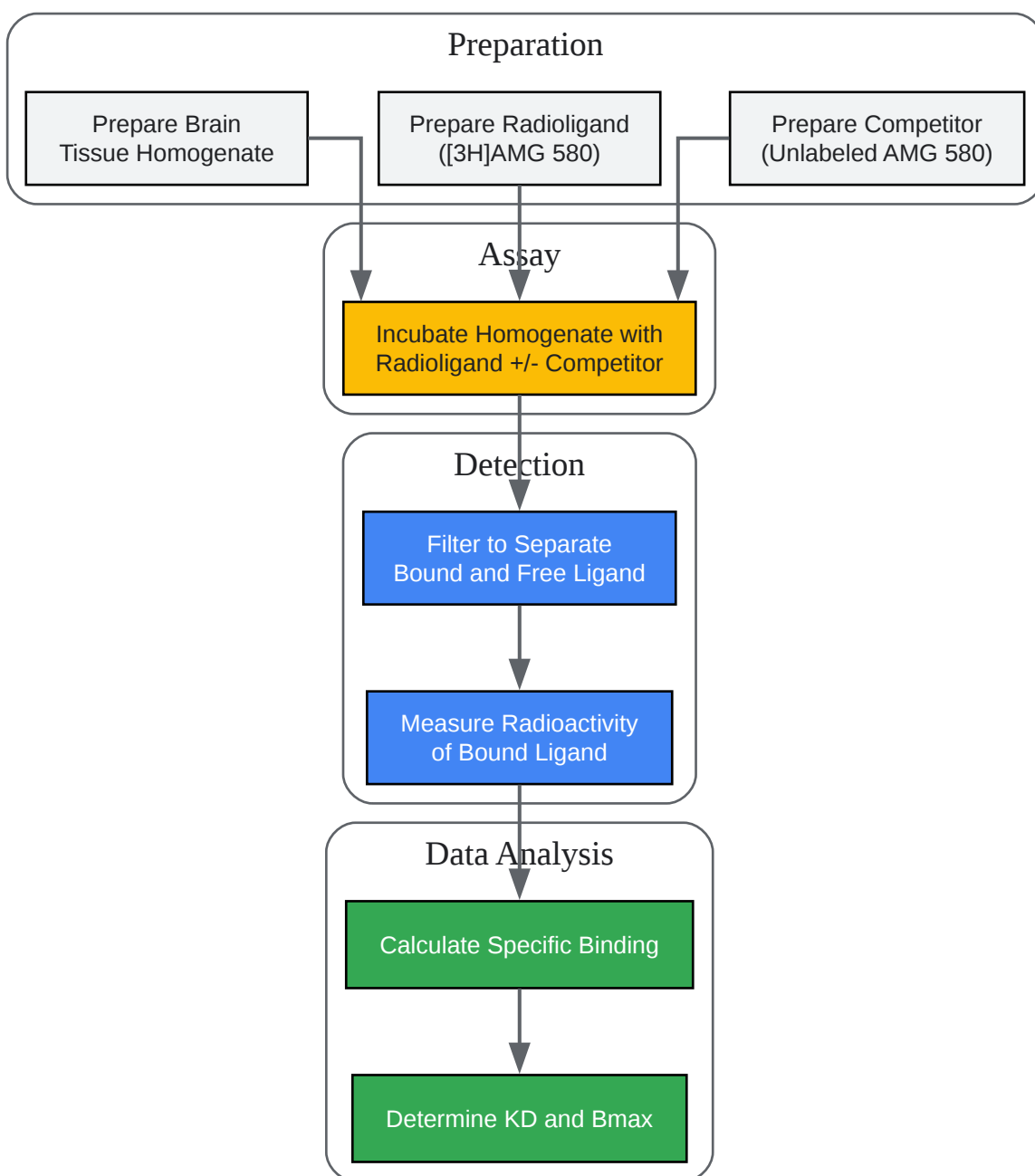
- Radiotracer Administration: Anesthetize the subject and position it in the PET scanner. Administer a bolus injection of [18F]AMG 580 intravenously.[4]
- Dynamic PET Scan: Acquire dynamic PET data for a duration of 90-120 minutes.[4]

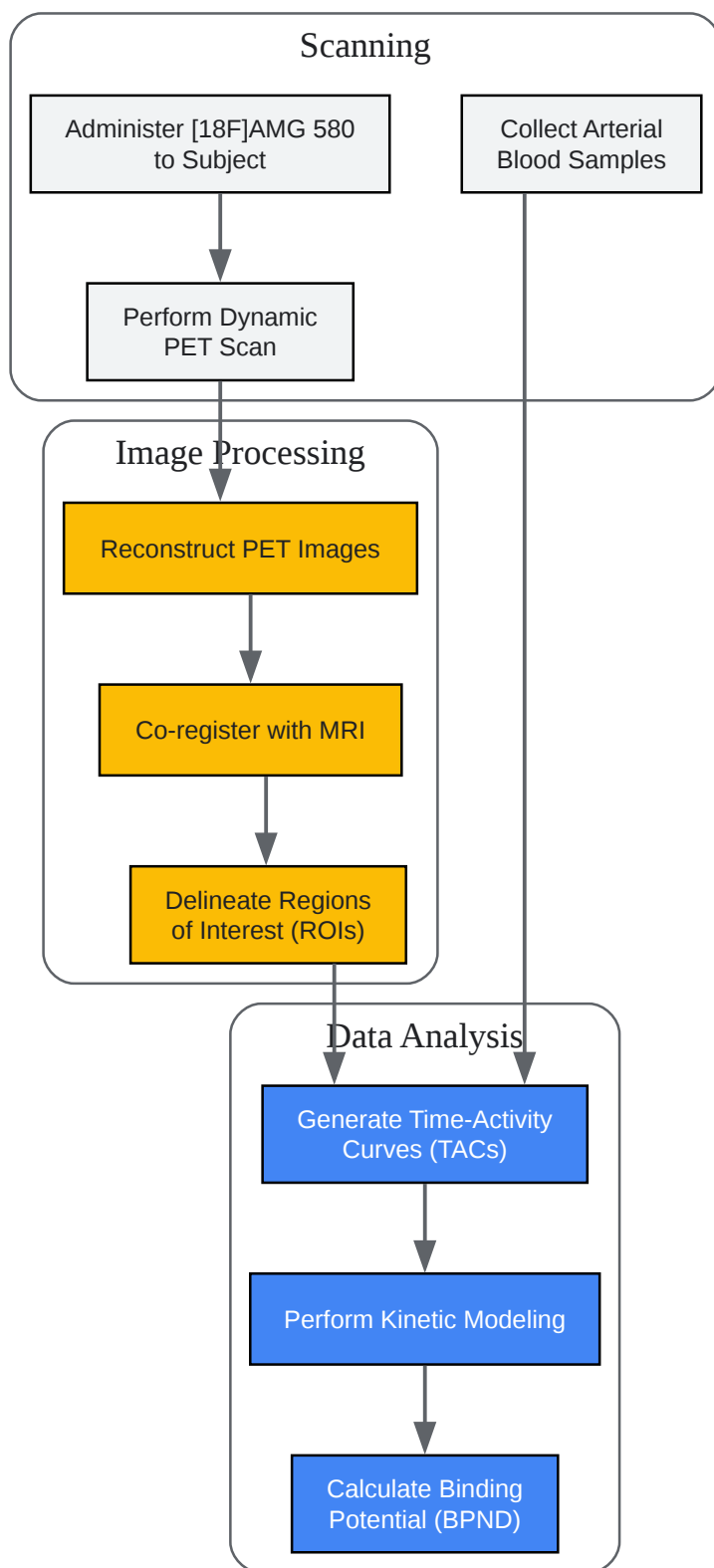
- **Arterial Blood Sampling:** Collect serial arterial blood samples throughout the scan to measure the concentration of [18F]AMG 580 in plasma and determine the metabolite-corrected arterial input function.[\[4\]](#)
- **Image Analysis:**
 - Reconstruct the dynamic PET images.
 - Co-register the PET images with an anatomical MRI of the subject's brain.
 - Delineate regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region with low PDE10A expression (e.g., cerebellum).[\[4\]](#)
- **Kinetic Modeling:** Analyze the time-activity curves from the ROIs using appropriate kinetic models (e.g., two-tissue compartment model, Logan graphical analysis, or simplified reference tissue model) to estimate the binding potential (BPND).[\[4\]](#)
- **Blocking Studies:** To determine the specificity of the signal and to estimate the in vivo KD, perform additional PET scans after pre-treatment with varying doses of unlabeled AMG 580 or another PDE10A inhibitor. A dose-dependent decrease in BPND demonstrates specific binding.[\[4\]](#)
- **Scatchard Analysis:** Estimate the in vivo KD by performing a Scatchard analysis on data from high and low affinity PET scans.[\[4\]](#)

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to AMG 580 and its target, PDE10A.







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